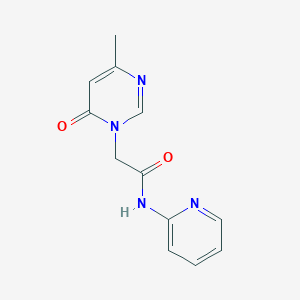

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-9-6-12(18)16(8-14-9)7-11(17)15-10-4-2-3-5-13-10/h2-6,8H,7H2,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHJNMAQUASLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a member of the pyrimidine family, characterized by its unique structural features that suggest potential biological activities. Its design incorporates both pyrimidine and pyridine moieties, which are prevalent in various bioactive compounds, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of 244.25 g/mol . The compound's structure includes a pyrimidine ring fused with a pyridine ring, linked by an amide group to an acetamide moiety, which is significant in terms of biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₂ |

| Molecular Weight | 244.25 g/mol |

| CAS Number | 1203014-55-4 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiproliferative Activity

Research indicates that compounds with similar structural frameworks have shown significant antiproliferative activities against various cancer cell lines. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit cell growth in vitro, demonstrating effects on cell cycle progression and apoptosis induction. Specifically, studies have highlighted that modifications in the substituents on the aromatic rings can significantly influence the antiproliferative efficacy against cancer cells resistant to traditional chemotherapeutics like colchicine and paclitaxel .

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with cellular pathways involved in cancer progression. It has been suggested that such compounds may act as inhibitors of specific kinases involved in signaling pathways crucial for cell proliferation and survival. The binding affinity to these targets can be assessed through molecular docking studies, which provide insights into the structure-activity relationship (SAR) .

Case Studies

- Study on Anticancer Activity : A study conducted to evaluate the antiproliferative effects of similar pyrimidine derivatives revealed that certain compounds exhibited nanomolar IC50 values against various cancer cell lines. These compounds were found to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase .

- Molecular Docking Analysis : Another investigation utilized molecular docking techniques to predict the binding affinity of this compound to various kinases. The results indicated that modifications in the compound's structure could enhance its inhibitory potential against specific targets, thereby improving its therapeutic efficacy .

Q & A

Basic: What are the standard synthetic routes for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a pyrimidinone derivative with a pyridin-2-yl acetamide precursor. A multi-step approach is common:

- Step 1: React 4-methyl-6-hydroxypyrimidin-2-one with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinone-acetamide backbone .

- Step 2: Optimize yield (e.g., 60–80%) by controlling temperature (80–100°C) and solvent polarity. For example, DMF enhances nucleophilic substitution compared to THF .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

- ¹H NMR Spectroscopy: Peaks at δ 12.50 (NH-3), δ 6.05 (CH-5 pyrimidinone), and δ 2.18 (CH₃) confirm core substituents .

- HPLC: Ensure >95% purity by reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry: Validate molecular weight with ESI-MS (e.g., [M+H]+ at m/z 344.21 for analogs) .

Basic: How can researchers screen this compound for preliminary biological activity?

- Antimicrobial Assays: Use broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

- Enzyme Inhibition: Test against kinases or proteases via fluorometric assays (IC₅₀ determination) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

- Pyrimidinone Core: Introduce electron-withdrawing groups (e.g., -F at C4) to enhance binding to hydrophobic enzyme pockets .

- Pyridin-2-yl Group: Replace with substituted aryl groups (e.g., 4-fluorophenyl) to improve solubility and metabolic stability .

- Acetamide Linker: Optimize chain length (e.g., ethyl vs. methyl) to balance potency and toxicity .

Advanced: What methodologies resolve contradictions in reported biological activity data across studies?

- Dose-Response Curves: Compare IC₅₀ values under standardized conditions (e.g., 48-hr incubation vs. 72-hr) .

- Cellular Context: Account for cell line variability (e.g., p53 status in apoptosis assays) .

- Orthogonal Assays: Validate kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .

Advanced: How can computational modeling predict interactions between this compound and target enzymes?

- Docking Studies: Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Focus on H-bonding with pyrimidinone NH and hydrophobic interactions with the methyl group .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

- QSAR Models: Corrogate substituent electronegativity with IC₅₀ values to guide synthetic priorities .

Advanced: What strategies improve solubility and formulation for in vivo studies?

- Prodrug Design: Introduce phosphate esters at the pyrimidinone oxygen for enhanced aqueous solubility .

- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release .

- Co-Solvents: Use PEG-400/water (1:1) for intraperitoneal administration .

Advanced: How do reaction conditions (pH, solvent) influence the stability of intermediates during synthesis?

- pH Control: Maintain pH 8–9 during coupling to prevent hydrolysis of the acetamide bond .

- Solvent Effects: Avoid protic solvents (e.g., MeOH) to minimize side reactions; use DMF or acetonitrile .

- Temperature: Limit to 80°C to prevent pyrimidinone ring degradation .

Advanced: What experimental designs are optimal for studying enzyme inhibition kinetics?

- Steady-State Kinetics: Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .

- IC₅₀ Shift Assays: Pre-incubate enzyme with compound (0–100 µM) before adding substrate .

- SPR Biosensors: Measure real-time binding kinetics (ka/kd) for high-affinity targets .

Advanced: How can researchers address batch-to-batch variability in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.